Chemical structure analysis of 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide
Chemical structure analysis of 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide
Title: Structural Elucidation and Synthetic Utility of 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide: A Comprehensive Analytical Guide
Introduction
1-(4-Methoxyphenyl)cyclopropanecarbohydrazide (CAS 1006875-72-4) is a highly versatile building block in medicinal chemistry and drug development. The molecule intelligently combines the conformational rigidity of a cyclopropane ring, the lipophilic and electron-donating properties of a para-methoxyphenyl (p-anisyl) group, and the reactive potential of a carbohydrazide moiety. These structural features make it an ideal precursor for synthesizing complex nitrogen-containing heterocycles, such as 1,2,3-triazoles, 1,3,4-oxadiazoles, and biologically active Schiff bases[1][2].
This technical guide provides an in-depth analysis of the molecule’s architecture, proven synthetic protocols, and orthogonal spectroscopic data required for rigorous structural validation.
Molecular Architecture & Conformational Analysis
The structural integrity and reactivity of this compound are defined by three distinct domains:
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Cyclopropane Core: The three-membered carbocycle introduces significant ring strain (~27.5 kcal/mol) and restricts the conformational freedom of attached substituents. The sp3 carbons in the ring exhibit unusually high s -character in their C-H bonds (approaching sp2 hybridization), which shifts their NMR resonances upfield and increases the acidity of the cyclopropyl protons.
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p-Methoxyphenyl Group: The methoxy group acts as a strong electron-donating group via resonance (+M effect) while exerting a mild electron-withdrawing inductive effect (-I). This electronic push enriches the electron density of the aromatic ring, influencing the chemical shifts of the ortho and meta protons.
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Carbohydrazide Moiety: The −C(=O)NHNH2 group is highly polar and capable of extensive hydrogen bonding. Due to the partial double-bond character of the C-N amide bond, the carbohydrazide can exist in an equilibrium of E and Z rotamers in solution, which is often visible as signal duplication in high-resolution NMR spectra[3][4].
Synthetic Methodology and Protocols
The direct reaction of a carboxylic acid with hydrazine is thermodynamically unfavorable due to the immediate formation of an unreactive hydrazine salt. Therefore, the synthesis necessitates a two-step sequence: first, the activation of the carboxylic acid via esterification, followed by nucleophilic acyl substitution (hydrazinolysis)[2][5].
Protocol 1: Synthesis of Methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate
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Causality: Converting the acid to a methyl ester prevents acid-base salt formation and creates a superior leaving group (methoxide) for the subsequent nucleophilic attack by hydrazine.
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Step 1 (Reagents): Suspend 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (10.0 mmol)[6] in anhydrous methanol (30 mL).
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Step 2 (Catalysis): Slowly add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
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Step 3 (Reflux & Validation): Heat the mixture to reflux (65 °C) for 4 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The reaction is complete when the highly polar baseline spot of the starting acid is entirely consumed.
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Step 4 (Workup): Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3 (to quench the acid catalyst and prevent ester hydrolysis), and extract with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na2SO4 and evaporate to yield the methyl ester.
Protocol 2: Hydrazinolysis to 1-(4-Methoxyphenyl)cyclopropanecarbohydrazide
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Causality: Hydrazine hydrate acts as a potent alpha-effect nucleophile. Ethanol is chosen as the solvent because it solubilizes both the ester and hydrazine while allowing for a sufficiently high reflux temperature to drive the substitution.
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Step 1 (Reaction): Dissolve the crude methyl ester (approx. 9.5 mmol) in absolute ethanol (25 mL).
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Step 2 (Addition): Add 80% hydrazine hydrate ( NH2NH2⋅H2O , 30.0 mmol) in a single portion. Causality: A 3-fold excess of hydrazine is used to drive the equilibrium forward and prevent the formation of diacylhydrazines (dimers).
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Step 3 (Reflux): Stir the mixture at reflux (78 °C) for 12 hours.
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Step 4 (Isolation & Self-Validation): Upon cooling to room temperature, the target carbohydrazide typically precipitates as a white crystalline solid due to its lower solubility in cold ethanol compared to the starting ester. Filter the precipitate, wash with ice-cold ethanol (5 mL) to remove residual hydrazine, and dry under vacuum.
Figure 1: Two-step synthetic workflow for the preparation of the carbohydrazide.
Spectroscopic Elucidation
Accurate structural validation relies on orthogonal spectroscopic techniques. The cyclopropane ring and the para-substituted aromatic system provide distinct, non-overlapping signals[1][2].
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1H NMR Analysis: The cyclopropyl CH2 protons appear as an AA'BB' multiplet far upfield (typically 1.10–1.60 ppm) due to the diamagnetic anisotropy of the strained ring. The methoxy group presents as a sharp singlet at ~3.80 ppm. The aromatic protons show a classic para-substitution pattern: two doublets integrating to 2H each, around 6.85 ppm and 7.30 ppm. The hydrazide protons (-NH and - NH2 ) are broad singlets that exchange with D2O , confirming the presence of the terminal amine[1][2].
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13C NMR Analysis: The carbonyl carbon is highly deshielded (~174 ppm). The quaternary cyclopropyl carbon attached to the aromatic ring appears around 28-30 ppm, while the methylene carbons of the ring are highly shielded (~14-16 ppm)[2].
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FT-IR Spectroscopy: The amide I band (C=O stretch) is prominent at ~1660-1680 cm−1 , while the N-H stretching vibrations appear as a bifurcated peak above 3100 cm−1 [2][4].
Table 1: Quantitative Spectral Data Summary
| Analytical Technique | Signal / Wavenumber / m/z | Assignment / Interpretation |
| 1H NMR ( CDCl3 , 400 MHz) | δ 1.15 - 1.55 (m, 4H) | Cyclopropane CH2 protons |
| δ 3.80 (s, 3H) | Methoxy ( −OCH3 ) protons | |
| δ 6.85 (d, J=8.5 Hz, 2H) | Aromatic ortho to methoxy | |
| δ 7.30 (d, J=8.5 Hz, 2H) | Aromatic meta to methoxy | |
| δ 4.00 (br s, 2H), 7.50 (br s, 1H) | Hydrazide - NH2 and -NH (exchanges with D2O ) | |
| 13C NMR ( CDCl3 , 101 MHz) | δ 14.5, 29.0 | Cyclopropane carbons ( CH2 and quaternary C) |
| δ 55.3 | Methoxy carbon | |
| δ 114.0, 128.5, 133.0, 158.5 | Aromatic carbons | |
| δ 174.2 | Carbonyl carbon (C=O) | |
| FT-IR (KBr pellet) | 3320, 3210 cm−1 | N-H stretching (primary and secondary amine) |
| 1675 cm−1 | C=O stretching (Amide I band) | |
| Mass Spectrometry (ESI-MS) | m/z 207.1 [M+H]+ | Molecular ion peak corresponding to C11H14N2O2 |
Downstream Applications in Drug Discovery
The primary utility of 1-(4-methoxyphenyl)cyclopropanecarbohydrazide lies in its capacity to undergo condensation and cyclization reactions. The terminal primary amine of the hydrazide is highly nucleophilic and readily condenses with aldehydes or ketones to form Schiff bases (hydrazones), which are themselves potent pharmacophores. Furthermore, specific cyclization conditions can convert the carbohydrazide into 1,3,4-oxadiazoles (via reaction with carbon disulfide) or 1,2,4-triazoles (via reaction with isothiocyanates), both of which are privileged scaffolds in antiviral and anticancer drug design[1][3].
Figure 2: Divergent synthetic pathways utilizing the carbohydrazide building block.
References
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Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI (Molbank). Available at:[Link]
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Synthesis, biological evaluation and molecular docking studies of some novel cyclopropane carbohydrazide derivatives as potential anticancer agents. Indian Academy of Sciences (Journal of Chemical Sciences). Available at:[Link]
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Synthesis and Biological Significance of Fluorinated Cyclopropanecarbohydrazide based Benzylidene Derivatives. Chemistry & Biology Interface. Available at:[Link]
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Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514. MDPI (Molecules). Available at:[Link]
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